Structural Differentiation: 1-Cyano Substitution Confers Unique Physicochemical Properties Relative to 3-Cyano and 6-Cyano Isomers
9H-Pyrido[3,4-b]indole-1-carbonitrile (CAS 79960-43-3) is distinguished from its positional isomers 9H-Pyrido[3,4-b]indole-3-carbonitrile (CAS 83911-48-2) and 9H-Pyrido[3,4-b]indole-6-carbonitrile (CAS 361202-16-6) by the location of the cyano group on the pyridine ring [1]. The 1-position cyano substituent resides at the C1 position adjacent to the indole nitrogen, a site recognized in SAR studies as critical for modulating receptor binding and target engagement in β-carboline derivatives [2][3]. While all three isomers share the molecular formula C12H7N3 and molecular weight of approximately 193.2 g/mol, the 1-cyano substitution pattern affects electronic distribution and hydrogen-bonding geometry due to the proximity of the nitrile group to the indole NH moiety [4].
| Evidence Dimension | Positional substitution pattern of cyano group on β-carboline scaffold |
|---|---|
| Target Compound Data | 1-position cyano substitution (C1 of pyrido[3,4-b]indole core); CAS 79960-43-3 |
| Comparator Or Baseline | 3-position cyano substitution (CAS 83911-48-2); 6-position cyano substitution (CAS 361202-16-6); unsubstituted β-carboline (norharmane, CAS 244-63-3) |
| Quantified Difference | No quantitative comparative bioactivity data available for the unsubstituted 1-cyano parent against these specific isomers in published literature. Structural and positional differentiation is established based on IUPAC nomenclature and CAS registry assignments. |
| Conditions | N/A – comparison based on chemical identity and SAR literature precedent for β-carboline positional substitution |
Why This Matters
For procurement decisions in medicinal chemistry and SAR studies, the specific 1-cyano positional isomer is required when exploring 1-position pharmacophoric modifications; substituting with 3-cyano or 6-cyano isomers would alter the target binding profile and cannot be considered equivalent building blocks.
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